molecular formula C4H6ClNO3 B6324976 Methyl 2-Chloro-2-(Methoxyimino)Acetate CAS No. 170924-69-3

Methyl 2-Chloro-2-(Methoxyimino)Acetate

Cat. No.: B6324976
CAS No.: 170924-69-3
M. Wt: 151.55 g/mol
InChI Key: KLADGFFMZICZTG-UTCJRWHESA-N
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Description

Methyl 2-Chloro-2-(Methoxyimino)Acetate is an organic compound with the molecular formula C4H6ClNO3. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds. This compound is characterized by the presence of a chloro group and a methoxyimino group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-2-(Methoxyimino)Acetate typically involves the reaction of methyl 2-chloro-2-oxacetate with O-methylhydroxylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methoxyimino group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-2-(Methoxyimino)Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-Chloro-2-(Methoxyimino)Acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs.

    Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-2-(Methoxyimino)Acetate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Uniqueness: Methyl 2-Chloro-2-(Methoxyimino)Acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloro and methoxyimino groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADGFFMZICZTG-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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